![molecular formula C31H30N6O3 B2531595 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione CAS No. 2565792-36-9](/img/structure/B2531595.png)
3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and chiral centers. The benzo[d]imidazole and quinoline groups are aromatic heterocycles, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzo[d]imidazole and quinoline groups are aromatic and may undergo electrophilic substitution reactions. The cyclobutene dione could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present .Scientific Research Applications
Applications in Drug Development
Heterocyclic compounds, including those with benzimidazole and quinoline moieties, play a crucial role in drug development due to their diverse biological activities. Compounds with benzimidazole, for instance, have been extensively explored for their potential in treating various diseases due to their ability to interact with biological targets. Quinoline derivatives are similarly significant, with applications ranging from antimalarial agents to anticancer drugs.
Enzyme Inhibition
One area of research involves the development of enzyme inhibitors. For example, compounds structurally related to the query have been investigated for their ability to inhibit specific enzymes. This includes research into cytochrome P450 isoforms, where selective inhibitors can modulate drug metabolism and potentially reduce drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt].
Anticancer Research
The anticancer potential of compounds with benzimidazole and quinoline groups has been a significant focus. Studies on imidazole derivatives highlight their application in developing new antitumor drugs (Iradyan et al., 2009)[https://consensus.app/papers/imidazole-derivatives-antitumor-activity-review-iradyan/9d79a8a8a13d5376b6ca2ae9795ae42d/?utm_source=chatgpt]. These compounds often target DNA or specific enzymes involved in cancer cell proliferation.
Neuroprotection and CNS Disorders
Compounds with complex heterocyclic structures have also been investigated for their neuroprotective effects. The exploration of selective, potent, and water-soluble compounds, such as YM872, indicates the potential therapeutic benefits in treating acute stroke and possibly other central nervous system (CNS) disorders (Takahashi et al., 2006)[https://consensus.app/papers/ym872-potent-highly-acid-receptor-antagonist-takahashi/3f574f1e5e815e9e895626816889c493/?utm_source=chatgpt].
Environmental Applications
Interestingly, heterocyclic compounds are not limited to pharmaceutical applications. Some research has focused on their use in environmental science, such as the treatment of organic pollutants using oxidoreductive enzymes (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. This demonstrates the versatility of such compounds in various scientific applications beyond medicine.
Future Directions
Mechanism of Action
Benzimidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Quinolines
, on the other hand, display a variety of powerful biological activities including inhibition of cellular proliferation and developmental changes . Chloroquinoline, a type of alkaloid, is as abundant as quinoline. Previous studies have indicated that chloroquinoline derivatives display preferable biological activities such as anticancer and antiproliferation activities .
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O3/c1-3-17-16-37-13-11-18(17)14-25(37)26(20-10-12-32-22-9-8-19(40-2)15-21(20)22)35-27-28(30(39)29(27)38)36-31-33-23-6-4-5-7-24(23)34-31/h3-10,12,15,17-18,25-26,35H,1,11,13-14,16H2,2H3,(H2,33,34,36)/t17-,18-,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJZXQHBPQUAV-JZWJADFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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